2-Octaprenylphenol

描述

Contextualization within Ubiquinone (Coenzyme Q) Biosynthesis Pathways

2-Octaprenylphenol is a pivotal intermediate in the multi-step biosynthesis of ubiquinone (Coenzyme Q), a vital component of the electron transport chain in cellular respiration. ontosight.aid-nb.info In organisms like Escherichia coli, this pathway begins with chorismate, which is converted to 4-hydroxybenzoate (B8730719). oup.com This precursor is then prenylated with a polyprenyl diphosphate (B83284), the length of which varies between species. In the case of Coenzyme Q8 (CoQ8) synthesis in E. coli, octaprenyl diphosphate is attached to 4-hydroxybenzoate to form 3-octaprenyl-4-hydroxybenzoic acid. frontiersin.orgnih.gov

The subsequent step is a critical decarboxylation reaction where 3-octaprenyl-4-hydroxybenzoate is converted into this compound. oup.complos.orgresearchgate.net This reaction is catalyzed by the enzyme 3-octaprenyl-4-hydroxybenzoate decarboxylase, encoded by the ubiD gene. oup.comnih.gov From this point, this compound undergoes a series of hydroxylation and methylation reactions to ultimately form the final ubiquinone molecule. nih.gov For instance, the enzyme this compound hydroxylase, encoded by the ubiI gene, catalyzes the first hydroxylation step, converting this compound to 2-octaprenyl-6-hydroxy-phenol. frontiersin.orgnih.govuniprot.org

The biosynthesis of ubiquinone is a highly regulated process, with each intermediate playing a specific role in the assembly of the final, functional molecule. The octaprenyl side chain of this compound is essential for anchoring the ubiquinone molecule within the mitochondrial membrane, allowing it to efficiently shuttle electrons. ontosight.ai

Table 1: Key Reactions in the Early Stages of Ubiquinone-8 Biosynthesis in E. coli

| Reactant | Enzyme | Product | Gene |

|---|---|---|---|

| Chorismate | Chorismate lyase | 4-hydroxybenzoate | ubiC |

| 4-hydroxybenzoate + Octaprenyl diphosphate | 4-hydroxybenzoate octaprenyltransferase | 3-octaprenyl-4-hydroxybenzoate | ubiA |

| 3-octaprenyl-4-hydroxybenzoate | 3-octaprenyl-4-hydroxybenzoate decarboxylase | This compound | ubiD, ubiX |

| This compound | This compound hydroxylase | 2-octaprenyl-6-hydroxy-phenol | ubiI |

This table outlines the initial enzymatic steps leading to and immediately following the formation of this compound in the ubiquinone-8 biosynthesis pathway in E. coli.

Historical Perspectives on its Identification as a Biosynthetic Intermediate

The identification of this compound as a key intermediate in ubiquinone biosynthesis was largely achieved through the study of mutant strains of Escherichia coli that were deficient in ubiquinone production. nih.gov In the early 1970s, researchers observed that certain mutant strains, when deprived of the ability to synthesize ubiquinone, accumulated specific precursor molecules. asm.orgresearchgate.net

Notably, mutant strains with defects in the ubiB gene were found to accumulate this compound. nih.govnih.gov This accumulation provided strong evidence that this compound was a direct precursor in the ubiquinone biosynthetic pathway, situated immediately after the step catalyzed by the product of the ubiD gene and before the subsequent hydroxylation steps. nih.gov Further studies on other ubiquinone-deficient mutants helped to piece together the entire pathway, with the isolation and characterization of various intermediates, including this compound, being instrumental in this process. asm.orgresearchgate.net

A 1978 study further solidified the role of this compound by demonstrating that in E. coli under anaerobic conditions, the conversion of 4-hydroxybenzoate stops at the this compound stage. nih.gov Only with the introduction of oxygen was this accumulated pool of this compound converted to ubiquinone-8, highlighting the oxygen-dependent nature of the subsequent hydroxylation steps. nih.gov

Significance of Polyprenylphenols in Cellular Metabolism

This compound belongs to a broader class of compounds known as polyprenylphenols, which are characterized by a phenol (B47542) group attached to a long polyisoprenoid chain. hmdb.ca These molecules are not unique to ubiquinone biosynthesis but are part of a larger family of prenol lipids that play diverse and critical roles in cellular metabolism. ontosight.ai

Polyprenylphenols are precursors to a variety of essential molecules, including different forms of Coenzyme Q, menaquinone (Vitamin K2), and plastoquinone, which is involved in photosynthesis. nih.govtandfonline.com The polyprenyl tail is a defining feature of these molecules, and its length can vary significantly between different organisms and different quinone types. frontiersin.orgnih.gov This variation is determined by the specific polyprenyl diphosphate synthase present in the organism. ontosight.ai

The hydrophobic nature of the polyprenyl chain is crucial for the function of these molecules, as it anchors them within cellular membranes. ontosight.ai This localization is essential for their role as electron carriers in processes like oxidative phosphorylation and photosynthesis. mdpi.com Therefore, the biosynthesis of polyprenylphenols like this compound represents a key metabolic branch point, committing cellular resources to the production of these vital lipid-soluble quinones.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 2,3-dimethoxy-5-methyl-benzoquinone |

| 2-ketoglutarate |

| 2-methoxy-6-(all-trans-octaprenyl)phenol |

| 2-methyl-4-hydroxybenzoic acid |

| 2-octaprenyl-3-methyl-6-methoxy-1,4-benzoquinol |

| 2-octaprenyl-6-hydroxy-phenol |

| 2-octaprenyl-6-methoxyphenol |

| This compound |

| 3-decaprenyl-4-hydroxybenzoate |

| 3-demethylubiquinol-8 |

| 3-octaprenyl-4-hydroxybenzoate |

| 3-octaprenyl-4-hydroxybenzoic acid |

| 4-hydroxybenzoate |

| Amorpha-4,11-diene |

| Chorismate |

| Coenzyme Q |

| Coenzyme Q10 |

| Coenzyme Q8 |

| Decaprenyl diphosphate |

| Dimethylallyl diphosphate |

| Farnesyl diphosphate |

| Isopentenyl diphosphate |

| Menaquinone |

| Octaprenyl diphosphate |

| Para-hydroxybenzoate |

| Plastoquinone |

| Polyprenyl diphosphate |

| S-adenosylmethionine |

| Thiamine PPi |

| Ubiquinol |

| Ubiquinone |

| Vitamin K2 |

This table lists all the chemical compounds mentioned in the article.

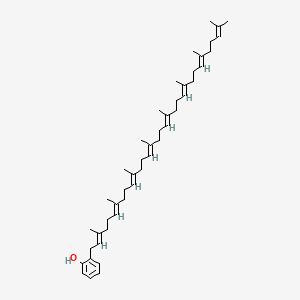

Structure

2D Structure

属性

CAS 编号 |

42187-47-3 |

|---|---|

分子式 |

C46H70O |

分子量 |

639.0 g/mol |

IUPAC 名称 |

2-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]phenol |

InChI |

InChI=1S/C46H70O/c1-37(2)19-12-20-38(3)21-13-22-39(4)23-14-24-40(5)25-15-26-41(6)27-16-28-42(7)29-17-30-43(8)31-18-32-44(9)35-36-45-33-10-11-34-46(45)47/h10-11,19,21,23,25,27,29,31,33-35,47H,12-18,20,22,24,26,28,30,32,36H2,1-9H3/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-35+ |

InChI 键 |

VUNQJPPPTJIREN-CMAXTTDKSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC=CC=C1O)C)C)C)C)C)C)C)C |

手性 SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=CC=CC=C1O)/C)/C)/C)/C)/C)/C)/C)C |

规范 SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC=CC=C1O)C)C)C)C)C)C)C)C |

同义词 |

2-octaprenyl phenol |

产品来源 |

United States |

Biosynthetic Pathways of 2 Octaprenylphenol

Precursor Compounds and Initial Enzymatic Steps

The journey to synthesizing 2-octaprenylphenol begins with the convergence of two major metabolic pathways: the shikimate pathway, which provides the aromatic head group, and the isoprenoid biosynthesis pathway, which constructs the lengthy side chain.

Role of Chorismate and 4-Hydroxybenzoate (B8730719)

The aromatic core of this compound originates from the shikimate pathway, a central route in microorganisms and plants for the biosynthesis of aromatic amino acids and other essential compounds. oup.comoup.com A key branch point in this pathway is the compound chorismate . oup.com In many bacteria, including Escherichia coli, the first committed step towards ubiquinone synthesis is the conversion of chorismate to 4-hydroxybenzoate . oup.comoup.comnih.gov This reaction is catalyzed by the enzyme chorismate pyruvate-lyase, which is encoded by the ubiC gene. oup.comnih.gov

In contrast, some organisms like the yeast Saccharomyces cerevisiae have dual pathways for producing 4-hydroxybenzoate. They can either derive it directly from chorismate, similar to bacteria, or synthesize it from the amino acid tyrosine. oup.comoup.comkegg.jp Regardless of the initial source, 4-hydroxybenzoate serves as the essential aromatic precursor that will ultimately be modified to form the phenol (B47542) ring of this compound. mdpi.com

Isoprenoid Precursor Synthesis (Isopentenyl Diphosphate (B83284), Dimethylallyl Diphosphate, Octaprenyl Diphosphate)

The characteristic eight-unit isoprenoid tail of this compound is assembled from fundamental five-carbon building blocks. ontosight.ai These are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) . oup.com There are two primary pathways for the synthesis of IPP and DMAPP: the mevalonate (B85504) pathway, which is predominant in eukaryotes, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) or non-mevalonate pathway, which is typically found in bacteria. oup.comoup.comscielo.br

Once formed, IPP and DMAPP are sequentially condensed in a head-to-tail fashion to create longer polyprenyl diphosphate chains. For the synthesis of this compound, this process culminates in the formation of octaprenyl diphosphate , a 40-carbon molecule. pathbank.org This chain elongation is catalyzed by a class of enzymes known as prenyltransferases. asm.org

Octaprenylation of 4-Hydroxybenzoate by 4-Hydroxybenzoate Octaprenyltransferase (UbiA)

The convergence of the shikimate and isoprenoid pathways occurs in a crucial condensation reaction. asm.org The enzyme 4-hydroxybenzoate octaprenyltransferase , encoded by the ubiA gene, catalyzes the attachment of the octaprenyl side chain from octaprenyl diphosphate to the 4-hydroxybenzoate molecule. nih.govmdpi.compathbank.orguniprot.orgmybiosource.com This prenylation event results in the formation of 3-octaprenyl-4-hydroxybenzoate, the direct precursor to this compound. uniprot.orgmybiosource.comscienceopen.com The UbiA enzyme is an integral membrane protein and represents a key regulatory point in the ubiquinone biosynthetic pathway. nih.gov

Decarboxylation to Form this compound

The final step in the formation of this compound is the removal of a carboxyl group from its immediate precursor, 3-octaprenyl-4-hydroxybenzoate. pathbank.org

Enzyme Catalysis and Reaction Mechanism (e.g., 3-Octaprenyl-4-hydroxybenzoate Decarboxylase, UbiD/UbiX)

The decarboxylation of 3-octaprenyl-4-hydroxybenzoate to yield this compound is a critical reaction catalyzed by the enzyme 3-octaprenyl-4-hydroxybenzoate decarboxylase . string-db.orgpathbank.orguniprot.orgebi.ac.ukecmdb.ca In many bacteria, this enzymatic function is carried out by a system involving two proteins, UbiD and UbiX . nih.govnih.govresearchgate.netplos.orgresearchgate.net

Initially, it was thought that UbiD and UbiX might be isofunctional or act together in the decarboxylation step. plos.orgresearchgate.net However, further research has revealed a more intricate relationship. UbiX is now understood to be a flavin prenyltransferase that produces a novel flavin-derived cofactor. nih.govnih.govresearchgate.net This cofactor is essential for the decarboxylase activity of UbiD. nih.govnih.govresearchgate.net UbiX catalyzes the transfer of a dimethylallyl group to a flavin mononucleotide (FMN), creating a modified FMN that is then utilized by UbiD. nih.govnih.gov The UbiD enzyme, with this specialized cofactor, then carries out the decarboxylation of 3-octaprenyl-4-hydroxybenzoate, releasing carbon dioxide and forming this compound. pathbank.org

Genetic Loci Associated with Decarboxylation (e.g., ubiD, ubiX)

The genes encoding the proteins responsible for the decarboxylation step are well-characterized in many organisms. In E. coli, these are the ubiD and ubiX genes. nih.govnih.govkegg.jpnih.govresearchgate.netplos.org The expression of these genes can be influenced by various cellular conditions, indicating a regulated process. oup.com Genetic studies, including the creation of knockout mutants, have been instrumental in elucidating the specific roles of ubiD and ubiX in ubiquinone biosynthesis. nih.govresearchgate.netplos.org The presence and organization of these genes can vary among different bacterial species, but their fundamental role in the production of this compound remains a conserved feature of the ubiquinone pathway. ebi.ac.ukplos.org

Subsequent Conversions of this compound in Ubiquinone Biogenesis

Following its formation from the decarboxylation of 3-octaprenyl-4-hydroxybenzoate, this compound undergoes a series of modifications, including hydroxylations and methylations, to ultimately form ubiquinone. oup.comoup.com These reactions are catalyzed by a suite of enzymes encoded by the ubi genes in organisms like Escherichia coli. oup.comasm.org

Hydroxylation Reactions and Associated Enzymes

The maturation of the benzoquinone ring of ubiquinone involves three critical hydroxylation steps. oup.comoup.com These reactions are carried out by monooxygenases that introduce hydroxyl groups at specific positions on the aromatic ring. oup.comnih.gov

The initial hydroxylation step in the conversion of this compound is the introduction of a hydroxyl group at the C-6 position of the benzene (B151609) ring, yielding 2-octaprenyl-6-hydroxyphenol. oup.comoup.com Initially, the UbiB protein was thought to catalyze this C-5 hydroxylation (using a different numbering system) because mutants lacking a functional ubiB gene accumulated this compound and were deficient in ubiquinone. asm.orgnih.govarxiv.org However, further research revealed that UbiB belongs to an atypical protein kinase-like family and likely functions as a regulator or an accessory factor, rather than a hydroxylase. arxiv.org It is hypothesized that UbiB, with its ATPase activity, may be involved in extracting ubiquinone precursors from the cell membrane. arxiv.org

The enzyme now understood to be responsible for the first monooxygenase step is UbiI, a flavin-dependent monooxygenase. arxiv.orgfrontiersin.org UbiI catalyzes the aerobic hydroxylation of this compound to form 2-octaprenyl-6-hydroxyphenol. college-de-france.frstring-db.org This enzyme uses dioxygen (O2) as a cosubstrate to introduce the hydroxyl group. nih.gov The re-evaluation of UbiB's role and the identification of UbiI clarified a critical step in the ubiquinone biosynthetic pathway. asm.org

Following the initial hydroxylation and a subsequent methylation, two additional hydroxylation reactions are required to complete the quinone ring of ubiquinone. oup.comoup.com These steps are catalyzed by two distinct flavoprotein monooxygenases, UbiH and UbiF, which, like UbiI, are dependent on O2. arxiv.orgnih.govresearchgate.net

UbiH (2-octaprenyl-6-methoxyphenol hydroxylase): UbiH introduces a hydroxyl group at the C-4 position of its substrate, 2-octaprenyl-6-methoxyphenol, converting it to 2-octaprenyl-6-methoxy-1,4-benzoquinol. oup.comoup.comresearchgate.net Mutants with a defective ubiH gene accumulate this compound and 2-octaprenyl-6-methoxyphenol. researchgate.netnih.govnih.gov

UbiF: UbiF catalyzes the final hydroxylation at the C-5 position. oup.comresearchgate.net Its substrate is 2-octaprenyl-3-methyl-6-methoxy-1,4-benzoquinol, which it converts to 2-octaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinol, the penultimate intermediate before the final methylation. oup.comoup.com UbiF has a broader regio-selectivity compared to UbiI and UbiH, as it can also hydroxylate the C-6 position to a limited extent. arxiv.org

In some proteobacteria, other O2-dependent hydroxylases, such as UbiL and UbiM, can replace UbiI, UbiH, and UbiF. nih.govmdpi.com Furthermore, an O2-independent pathway for ubiquinone biosynthesis exists, which utilizes a different set of hydroxylases, including UbiU and UbiV. nih.govbiorxiv.org

Hydroxylation Enzymes in Ubiquinone Biogenesis

| Enzyme | Gene | Substrate | Product | Function |

|---|---|---|---|---|

| UbiI | ubiI | This compound | 2-Octaprenyl-6-hydroxyphenol | First hydroxylation at C-6. oup.comoup.comfrontiersin.org |

| UbiH | ubiH | 2-Octaprenyl-6-methoxyphenol | 2-Octaprenyl-6-methoxy-1,4-benzoquinol | Second hydroxylation at C-4. oup.comoup.comresearchgate.net |

| UbiF | ubiF | 2-Octaprenyl-3-methyl-6-methoxy-1,4-benzoquinol | 2-Octaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinol | Third hydroxylation at C-5. oup.comoup.com |

| UbiB | ubiB | - | - | Accessory factor, not a hydroxylase; likely involved in precursor transport. arxiv.org |

Monooxygenation of this compound to 2-Octaprenyl-6-hydroxyphenol (e.g., UbiB/UbiI Hydroxylase)

Methylation Reactions and Associated Enzymes (e.g., UbiG, UbiE Methyltransferases)

The biosynthesis of ubiquinone involves three methylation reactions that are interspersed with the hydroxylation steps. oup.com These reactions utilize S-adenosylmethionine (SAM) as the methyl group donor and are catalyzed by two different methyltransferases: UbiG and UbiE. oup.comarxiv.org

UbiG (O-methyltransferase): UbiG is an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase that catalyzes two separate O-methylation steps in the pathway. arxiv.orgebi.ac.uk

The first reaction is the methylation of the hydroxyl group of 2-octaprenyl-6-hydroxyphenol to form 2-octaprenyl-6-methoxyphenol. oup.comoup.com

The second UbiG-catalyzed reaction occurs later in the pathway, where it methylates the hydroxyl group of 2-octaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinol to produce the final product, ubiquinol. oup.comoup.com

UbiE (C-methyltransferase): UbiE is a SAM-dependent methyltransferase responsible for the single C-methylation step. arxiv.orgasm.org It converts 2-octaprenyl-6-methoxy-1,4-benzoquinol to 2-octaprenyl-3-methyl-6-methoxy-1,4-benzoquinol. oup.comarxiv.org UbiE is also involved in the biosynthesis of menaquinone. asm.org

Methylation Enzymes in Ubiquinone Biogenesis

| Enzyme | Gene | Type | Substrate(s) | Product(s) |

|---|---|---|---|---|

| UbiG | ubiG | O-methyltransferase | 2-Octaprenyl-6-hydroxyphenol | 2-Octaprenyl-6-methoxyphenol oup.comoup.com |

| 2-Octaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinol | Ubiquinol oup.comoup.com | |||

| UbiE | ubiE | C-methyltransferase | 2-Octaprenyl-6-methoxy-1,4-benzoquinol | 2-Octaprenyl-3-methyl-6-methoxy-1,4-benzoquinol oup.comarxiv.org |

Identification and Role of Other Biosynthetic Intermediates Post-2-Octaprenylphenol

The conversion of this compound to ubiquinone proceeds through a defined sequence of intermediates, the structures of which have been elucidated through studies of E. coli mutants blocked at various stages of the pathway. oup.comresearchgate.net These intermediates are sequentially modified by the hydroxylase and methyltransferase enzymes.

The key intermediates that have been identified following the formation of this compound are:

2-Octaprenyl-6-hydroxyphenol: The product of the first hydroxylation reaction catalyzed by UbiI. oup.comoup.com It serves as the substrate for the first O-methylation. oup.comoup.com

2-Octaprenyl-6-methoxyphenol: Formed by the UbiG-catalyzed methylation of 2-octaprenyl-6-hydroxyphenol. oup.comoup.com This intermediate is then hydroxylated by UbiH. oup.comresearchgate.net

2-Octaprenyl-6-methoxy-1,4-benzoquinol: The product of the UbiH-catalyzed hydroxylation. oup.comoup.com It is the substrate for the C-methylation reaction. oup.comoup.com

2-Octaprenyl-3-methyl-6-methoxy-1,4-benzoquinol: Formed by the C-methylation of 2-octaprenyl-6-methoxy-1,4-benzoquinol by UbiE. oup.comarxiv.org This intermediate is subsequently hydroxylated by UbiF. oup.comoup.com

2-Octaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinol: The product of the final hydroxylation by UbiF. oup.comoup.com It is the penultimate intermediate in the pathway. oup.comoup.com

Ubiquinol: The final product, formed after the second O-methylation of 2-octaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinol by UbiG. oup.comoup.com Ubiquinol is the reduced form of ubiquinone. oup.com

Recent studies have also identified a multiprotein complex, termed the Ubi metabolon, in the cytosol of E. coli. college-de-france.fr This complex includes the enzymes UbiE, UbiF, UbiG, UbiH, and UbiI, along with accessory proteins UbiJ and UbiK. college-de-france.frbiorxiv.org It is proposed that intermediates like this compound are bound by UbiJ within this complex, where the subsequent modification reactions occur before the final ubiquinone product is delivered to the membrane. college-de-france.fr

Compound Names Mentioned in this Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| - | This compound |

| - | 2-Octaprenyl-6-hydroxyphenol |

| - | 2-Octaprenyl-6-methoxyphenol |

| - | 2-Octaprenyl-6-methoxy-1,4-benzoquinol |

| - | 2-Octaprenyl-3-methyl-6-methoxy-1,4-benzoquinol |

| - | 2-Octaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinol |

| - | 3-Octaprenyl-4-hydroxybenzoate |

| Ubiquinone | 2,3-dimethoxy-5-methyl-6-octaprenyl-1,4-benzoquinone |

| Ubiquinol | 2,3-dimethoxy-5-methyl-6-octaprenyl-benzene-1,4-diol |

| SAM | S-adenosylmethionine |

Genetic and Molecular Regulation of 2 Octaprenylphenol Biosynthesis

Identification and Characterization of Biosynthetic Genes

The pathway from the precursor 4-hydroxybenzoate (B8730719) (4-HB) to ubiquinone involves a series of enzymatic modifications to the aromatic ring. The formation of 2-octaprenylphenol is a critical step within this pathway. In organisms like Escherichia coli, this process is governed by a set of genes collectively known as ubi genes. arxiv.orgoup.com

The initial step, the prenylation of 4-HB with an octaprenyl side chain, is catalyzed by 4-hydroxybenzoate octaprenyltransferase, an enzyme encoded by the ubiA gene. arxiv.orgtandfonline.comnih.gov This reaction forms 3-octaprenyl-4-hydroxybenzoate. Subsequently, this intermediate undergoes decarboxylation to yield this compound. oup.comoup.com This decarboxylation is a complex process involving two key enzymes encoded by ubiD and ubiX . oup.comfrontiersin.orgnih.gov While UbiD is the decarboxylase, UbiX is a flavin prenyltransferase that produces a necessary cofactor for UbiD's activity. frontiersin.orgnih.gov

Following the formation of this compound, a series of hydroxylation and methylation reactions occur to produce the final ubiquinone molecule. These steps are catalyzed by enzymes encoded by several other ubi genes:

ubiB : Originally thought to be directly involved in hydroxylation, UbiB is now considered an essential accessory factor, possibly a protein kinase, crucial for the first monooxygenase step. arxiv.orgasm.org Mutants lacking a functional ubiB gene show a near-complete absence of ubiquinone. arxiv.orgasm.org

ubiC : This gene encodes chorismate pyruvate-lyase, which catalyzes the formation of 4-hydroxybenzoate from chorismate, the first committed step in the ubiquinone pathway. arxiv.orguniprot.orgebi.ac.uk

ubiE : This gene codes for a C-methyltransferase that is involved in both ubiquinone and menaquinone biosynthesis. arxiv.orgasm.orguniprot.org

ubiF : Encodes a flavin-dependent monooxygenase responsible for a hydroxylation step on the aromatic ring at carbon C-5. arxiv.orgoup.comresearchgate.net

ubiG : This gene encodes an O-methyltransferase that carries out two distinct methylation steps in the pathway. oup.comnih.govresearchgate.net

ubiH : This gene encodes a monooxygenase that introduces a hydroxyl group at position C-4 of the benzene (B151609) ring. oup.combibliotekanauki.pl

ubiI : A flavoprotein monooxygenase that catalyzes a hydroxylation reaction at carbon C-5. arxiv.org

ubiJ and ubiK : These genes encode accessory proteins that are not enzymes themselves but are required for efficient ubiquinone biosynthesis under aerobic conditions. nih.govuniprot.orgasm.orgnih.gov They are thought to act as assembly or targeting factors, potentially forming a multi-protein complex, or "metabolon," with other Ubi enzymes. uniprot.organr.frcollege-de-france.fr

| Gene | Encoded Protein | Function in Ubiquinone Biosynthesis |

|---|---|---|

| ubiA | 4-hydroxybenzoate octaprenyltransferase | Prenylation of 4-hydroxybenzoate. arxiv.orgtandfonline.com |

| ubiB | Accessory protein (putative kinase) | Essential accessory factor for the first monooxygenase step. arxiv.orgasm.org |

| ubiC | Chorismate pyruvate-lyase | Synthesis of 4-hydroxybenzoate from chorismate. arxiv.orguniprot.org |

| ubiD | 3-octaprenyl-4-hydroxybenzoate decarboxylase | Decarboxylation of 3-octaprenyl-4-hydroxybenzoate to form this compound. oup.comoup.com |

| ubiE | C-methyltransferase | C-methylation of the quinone ring; also involved in menaquinone synthesis. arxiv.orguniprot.org |

| ubiF | Monooxygenase | Hydroxylation at C-5 of the quinone ring. oup.comresearchgate.net |

| ubiG | O-methyltransferase | Catalyzes two O-methylation steps. oup.comnih.gov |

| ubiH | Monooxygenase | Hydroxylation at C-4 of the quinone ring. oup.combibliotekanauki.pl |

| ubiX | Flavin prenyltransferase | Produces a cofactor required for UbiD activity. frontiersin.orgnih.gov |

| ubiI | Monooxygenase | Hydroxylation at C-5 of the quinone ring. arxiv.org |

| ubiJ | Accessory factor | Required for efficient aerobic biosynthesis; binds lipids. asm.orgnih.gov |

| ubiK | Accessory factor | Required for efficient aerobic biosynthesis; forms a complex with UbiJ. uniprot.orgnih.gov |

Transcriptional Regulation of Gene Expression

The expression of the ubi genes is tightly regulated to match the cell's demand for ubiquinone, which varies significantly with environmental conditions such as oxygen and carbon source availability.

Oxygen availability is a primary regulator of ubiquinone biosynthesis. Ubiquinone is traditionally considered an "aerobic quinone" because it is a crucial component of the aerobic respiratory chain, transferring electrons to oxygen. nih.govplos.org The biosynthesis pathway itself, particularly the hydroxylation steps catalyzed by UbiF, UbiH, and UbiI, is oxygen-dependent, as these monooxygenases use molecular oxygen as a cosubstrate. arxiv.orgnih.govbiorxiv.org

However, research has revealed that organisms like E. coli can also synthesize ubiquinone under anaerobic conditions. nih.gov This is accomplished through an alternative, oxygen-independent pathway. nih.gov While core enzymes like UbiA, UbiC, UbiD, UbiE, UbiG, and UbiX are common to both pathways, the oxygen-dependent hydroxylases (UbiF, UbiH, UbiI) are replaced by a different set of enzymes (UbiT, UbiU, UbiV). nih.govnih.govbiorxiv.org The accessory factors UbiJ and UbiK are dispensable for anaerobic biosynthesis. nih.govresearchgate.net This dual-pathway system allows bacteria to maintain ubiquinone production across a wide spectrum of oxygen concentrations, highlighting the molecule's importance beyond aerobic respiration. nih.gov

The availability and type of carbon source also influence the expression of ubiquinone biosynthetic genes. Studies on ubiA gene expression have shown that it is subject to catabolite repression by glucose. tandfonline.com This means that in the presence of glucose, a preferred carbon source, the expression of ubiA is reduced. This regulation ensures that the synthesis of components for the respiratory chain is coordinated with the cell's primary mode of energy generation. When cells are grown on non-fermentable carbon sources like glycerol (B35011) or succinate, which necessitate aerobic respiration, the demand for ubiquinone is higher, and the expression of its biosynthetic genes is consequently upregulated. oup.comtandfonline.com

Another critical regulator is FNR (fumarate and nitrate (B79036) reduction regulator), a transcription factor that senses changes in oxygen availability. FNR is known to control the switch between aerobic and anaerobic metabolism. Recent findings indicate that the genes for the anaerobic ubiquinone biosynthesis pathway (ubiT, ubiU, ubiV) are under the control of Fnr. nih.gov This demonstrates a direct molecular link between oxygen sensing and the activation of the specific pathway required for ubiquinone synthesis in the absence of oxygen.

Impact of Carbon Source Availability (e.g., Glucose, Glycerol)

Post-Transcriptional and Post-Translational Regulation Mechanisms

Beyond transcriptional control, the biosynthesis of this compound and subsequent ubiquinone is fine-tuned by post-transcriptional and post-translational mechanisms. There is growing evidence for the existence of a multi-protein "metabolon" or complex for ubiquinone biosynthesis, particularly under aerobic conditions. anr.frcollege-de-france.fr This complex is thought to include several Ubi enzymes (UbiE, F, G, H, I) and the accessory factors UbiJ and UbiK. uniprot.orgcollege-de-france.fr

The formation of such a complex represents a form of post-translational regulation. By co-localizing the enzymes of the pathway, the complex can enhance efficiency, protect unstable intermediates, and channel substrates from one active site to the next. nih.govcollege-de-france.fr The accessory proteins UbiJ and UbiK are believed to be crucial for the assembly or stability of this complex. uniprot.orgnih.gov UbiJ, with its lipid-binding domain, may help sequester the hydrophobic ubiquinone intermediates within the hydrophilic environment of the cytoplasm where the complex is thought to reside. anr.frcollege-de-france.frbiorxiv.org

Furthermore, the stability of some Ubi proteins can be influenced by the presence of other components in the pathway. For instance, in yeast, the Coq7 protein (a homolog of UbiF) and the lipid intermediates themselves appear to stabilize other Coq proteins, suggesting a feedback mechanism that regulates enzyme levels post-translationally. nih.gov This interplay ensures the stoichiometric balance of the enzymatic machinery required for efficient ubiquinone production.

Biological Roles and Metabolic Fates Beyond Direct Precursor Function

2-Octaprenylphenol as a Central Precursor to Ubiquinone

This compound is a prenol lipid that serves as a pivotal intermediate in the biosynthesis of ubiquinone, also known as coenzyme Q (CoQ). ontosight.ai In organisms like Escherichia coli, this pathway is well-characterized. The synthesis begins with the fusion of an octaprenyl side chain to a 4-hydroxybenzoate (B8730719) head group, followed by a decarboxylation step to yield this compound. oup.comnih.govresearchgate.net This molecule then undergoes a series of at least six further enzymatic modifications, including hydroxylations and methylations, to become the final product, ubiquinone. oup.comcollege-de-france.frd-nb.info The essentiality of this role is highlighted in ubiquinone-deficient mutants of E. coli, which accumulate significant amounts of this compound. nih.govresearchgate.net

The primary function of ubiquinone, the end-product of the pathway involving this compound, is to act as a mobile electron carrier in the cellular respiratory chain. ontosight.aid-nb.infomdpi.com Located within the inner mitochondrial membrane in eukaryotes and the plasma membrane in prokaryotes, ubiquinone is indispensable for the dynamics of the electron transport chain (ETC). ontosight.aiumaryland.edu It accepts electrons from Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase) and transfers them to Complex III (cytochrome bc1 complex). mdpi.comwisc.edu This transfer is a cornerstone of oxidative phosphorylation. khanacademy.org Therefore, as a direct precursor, the synthesis of this compound is intrinsically linked to the cell's capacity for aerobic respiration and the proper functioning of the ETC. ontosight.ai

The movement of electrons through the ETC, facilitated by ubiquinone, is coupled with the pumping of protons across the membrane, creating an electrochemical proton gradient. umaryland.eduwisc.edukhanacademy.org The energy stored in this gradient, known as the proton-motive force, is harnessed by the enzyme ATP synthase to produce adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. ontosight.aiumaryland.edu Consequently, by being an obligatory intermediate in the synthesis of a key electron carrier, this compound makes a fundamental contribution to cellular bioenergetics and the vast majority of ATP generated through oxidative phosphorylation. ontosight.airesearchgate.net

Role in Cellular Respiration and Electron Transport Chain Dynamics

Potential Metabolic Signaling Roles

Beyond its established role as a structural intermediate in biosynthesis, evidence suggests that this compound may have additional functions, including acting as a metabolic signal.

Research in Salmonella typhimurium has implicated the ubiquinone biosynthetic pathway in the process of flagellation. capes.gov.brnih.govnih.gov Studies have demonstrated that a functional pathway for ubiquinone synthesis is a requirement for flagellar formation. nih.gov Specifically, the induction of flagellation was shown to correlate with the incorporation of p-hydroxybenzoic acid into polyprenylphenol, a class of molecules to which this compound belongs. capes.gov.brnih.gov This has led to the proposal that this compound, in addition to being a metabolic intermediate, may serve a secondary role as a metabolic signal that influences flagellation. oup.com

Occurrence and Distribution in Diverse Organisms

Prevalence in Prokaryotic Systems (e.g., Escherichia coli)

In the realm of prokaryotes, 2-octaprenylphenol is a well-documented metabolite, particularly within the Gram-negative bacterium Escherichia coli. nih.govebi.ac.uk It serves as a key intermediate in the intricate biosynthetic pathway of ubiquinone-8 (Q-8), the predominant form of coenzyme Q in this organism. college-de-france.fr The synthesis of Q-8 in E. coli involves a series of enzymatic reactions, including prenylation, decarboxylation, hydroxylations, and methylations. oup.comnih.gov

The formation of this compound is a result of the decarboxylation of 3-octaprenyl-4-hydroxybenzoate, a reaction catalyzed by the enzyme 3-octaprenyl-4-hydroxybenzoate carboxy-lyase, encoded by the ubiD gene. oup.comebi.ac.uk Another enzyme, encoded by the ubiX gene, can also perform this function. nih.govoup.com Following its formation, this compound undergoes a series of three hydroxylation and three methylation steps to ultimately yield ubiquinone-8. oup.com

The accumulation of this compound has been observed in mutant strains of E. coli that have defects in the subsequent steps of the ubiquinone biosynthetic pathway. For instance, mutants with a non-functional ubiB gene, which is responsible for the first hydroxylation of this compound, accumulate this compound. Similarly, mutations in the ubiH gene, which encodes the enzyme for a later hydroxylation step, also lead to the accumulation of this compound. asm.orgresearchgate.net

The biosynthesis of ubiquinone, and therefore the presence of this compound, is not limited to E. coli. It is a conserved pathway in many prokaryotes. For example, the process is similar in Salmonella enterica and the opportunistic pathogen Providencia stuartii. oup.com The presence of genes homologous to the E. coli ubi genes in other bacteria, such as Chlamydophila pneumoniae, suggests a similar ubiquinone biosynthetic pathway involving this compound. oup.com

Specificity to Ubiquinone-8 Biosynthesis in E. coli

In Escherichia coli, this compound is a specific and essential intermediate in the biosynthesis of ubiquinone-8 (Q-8). asm.org The "8" in Q-8 refers to the eight isoprene (B109036) units that form the polyprenyl side chain attached to the benzoquinone ring. college-de-france.fr This side chain is crucial for anchoring the molecule within the cell membrane.

The synthesis of Q-8 in E. coli is a multi-step process that begins with chorismate, a product of the shikimate pathway. oup.com One of the initial committed steps is the attachment of an octaprenyl side chain to 4-hydroxybenzoate (B8730719). oup.com The resulting compound, 3-octaprenyl-4-hydroxybenzoate, is then decarboxylated to form this compound. oup.com

This conversion is a critical juncture in the pathway. Under aerobic conditions, this compound is subsequently hydroxylated at the C6 position of the phenol (B47542) ring by a FAD-dependent monooxygenase encoded by the ubiI gene. college-de-france.frtandfonline.comuniprot.org This is the first of three hydroxylation reactions. oup.com However, under anaerobic conditions, the processing of this compound to ubiquinone-8 ceases, and the compound accumulates. nih.govresearchgate.net The conversion resumes upon the introduction of oxygen. nih.gov

Mutant strains of E. coli with defects in the genes responsible for the enzymatic steps following the formation of this compound provide clear evidence of its role as an intermediate. For example, ubiB mutants, which are deficient in the first monooxygenase step, accumulate this compound. Similarly, ubiH mutants, lacking a later hydroxylase, also show an accumulation of this compound. asm.orguniprot.org

The enzymes involved in the subsequent modifications of this compound, including hydroxylases and methyltransferases, form a membrane-associated complex. oup.com This complex facilitates the efficient conversion of this compound through the remaining steps to produce the final product, ubiquinone-8.

Presence in Eukaryotic Organisms (e.g., Fungi, Plants, other species)

While this compound is a well-established intermediate in prokaryotic ubiquinone biosynthesis, its direct counterpart with an eight-unit side chain is less common in eukaryotes. Eukaryotic organisms also synthesize coenzyme Q, but the length of the polyprenyl side chain varies between species. For instance, the yeast Saccharomyces cerevisiae produces coenzyme Q-6 (with a six-unit side chain), while humans synthesize coenzyme Q-10 (with a ten-unit side chain). college-de-france.fr

The general biosynthetic pathway for coenzyme Q is conserved between prokaryotes and eukaryotes, involving a polyprenylated phenol intermediate. However, the specific enzymes and the exact order of reactions can differ. In eukaryotes, the precursor for the benzoquinone ring can be derived from either tyrosine or 4-hydroxybenzoate. oup.com

In the context of fungi, while the direct analogue this compound is not the primary intermediate in well-studied species like S. cerevisiae, the existence of a polyprenylated phenol intermediate is a conserved feature. In yeast, this would be a 2-hexaprenylphenol. The Human Metabolome Database lists this compound as being detected in various fungi, including common mushroom, shiitake, and oyster mushroom, as well as in some plants like lettuce and potato. This suggests that while it may not be a primary biosynthetic intermediate for their main coenzyme Q species, it could be present due to other metabolic processes or variations in polyprenyl chain synthesis.

In plants, the biosynthesis of ubiquinone also occurs, and they possess a family of genes known as ABC1K (Activity of bc1 complex Kinase) which are related to the ubiB gene in E. coli and are involved in quinone biosynthesis. researchgate.netnih.gov While the direct detection of this compound in plants is noted in some databases, the primary ubiquinone species in plants like Arabidopsis thaliana is ubiquinone-9. Therefore, the direct precursor would be 2-nonaprenylphenol. A recent study on the chloroplast protein CPSFL1 in Arabidopsis thaliana showed that its expression in E. coli led to the accumulation of this compound, indicating an interaction with the ubiquinone biosynthetic pathway. biorxiv.org

Comparative Biosynthesis Across Biological Kingdoms

The biosynthesis of ubiquinone, which involves a 2-polyprenylphenol intermediate, is a fundamentally conserved pathway across prokaryotes and eukaryotes. However, significant variations exist in the precursor for the quinone ring, the length of the polyprenyl side chain, and the specific enzymes involved.

In most bacteria, including E. coli, the benzoquinone ring of ubiquinone is derived from chorismate. oup.com In contrast, in eukaryotes, the ring can be synthesized from either chorismate or the amino acid tyrosine. oup.com

A key difference lies in the enzymes that carry out the decarboxylation and hydroxylation of the polyprenylated 4-hydroxybenzoate intermediate. In E. coli, these reactions are catalyzed by two distinct enzymes: UbiD for decarboxylation and a series of hydroxylases (UbiB/I, UbiH, UbiF) for the subsequent hydroxylations. nih.gov Eukaryotes lack direct homologues of the bacterial UbiD and UbiH enzymes. nih.gov Recent research suggests that in eukaryotes, the decarboxylation and the initial C1 hydroxylation occur in a single oxidative decarboxylation step catalyzed by the protein COQ4. nih.gov

The length of the polyprenyl side chain is another major point of divergence. As mentioned, E. coli primarily synthesizes ubiquinone-8, leading to the formation of this compound as an intermediate. college-de-france.fr Other organisms produce ubiquinones (B1209410) with different chain lengths, resulting in different 2-polyprenylphenol intermediates. For example, Saccharomyces cerevisiae produces Q-6, and humans produce Q-10. college-de-france.fr The length of this side chain is determined by specific polyprenyl diphosphate (B83284) synthases. tandfonline.com

Despite these differences, the core logic of the pathway—the formation of a polyprenylated phenol which then undergoes a series of ring modifications—remains consistent across the kingdoms, highlighting its ancient evolutionary origins.

Advanced Research Methodologies for Investigating 2 Octaprenylphenol

Genetic Manipulation and Mutant Strain Analysis

Genetic engineering of microorganisms, particularly Escherichia coli, has been a cornerstone in dissecting the ubiquinone biosynthetic pathway. By creating specific genetic alterations, researchers can induce the accumulation of intermediates like 2-octaprenylphenol, thereby identifying the genes and enzymes involved in specific metabolic steps.

The targeted deletion (knockout) of genes is a powerful strategy to determine their function. In the context of this compound, knocking out genes responsible for its synthesis or consumption leads to predictable metabolic consequences. For instance, a knockout of the ubiI gene, which encodes the this compound hydroxylase, results in the accumulation of this compound because its subsequent conversion is blocked. nih.govfrontiersin.org Similarly, mutations in ubiD or ubiX, the genes responsible for the decarboxylation of 3-octaprenyl-4-hydroxybenzoate to form this compound, cause the accumulation of the precursor, 3-octaprenyl-4-hydroxybenzoate. nih.gov

Conversely, overexpression strategies, where a specific gene is expressed at higher-than-normal levels from a plasmid, are used to confirm gene function or to overcome metabolic bottlenecks. For example, overexpressing ubiA, which is involved in an earlier step of the pathway, has been shown to increase the potency of certain compounds that are processed by the ubiquinone synthesis machinery, demonstrating how flux through the pathway can be modulated. nih.gov

Studies on ubiJ and ubiK mutants have also revealed their role in ubiquinone biosynthesis, as these mutants accumulate octaprenylphenol, suggesting these proteins are necessary accessory factors for the process. researchgate.net Furthermore, early studies identified that mutants with a defective ubiB gene accumulate this compound, initially suggesting its role as the hydroxylase. However, it was later clarified that the accumulation in the original ubiB mutant (AN59) was due to a polar effect of an IS1 insertion in the upstream ubiE gene, which affected the downstream ubiB gene. nih.gov

Interactive Table: Effect of Gene Knockouts on this compound Metabolism

| Gene Knockout | Organism | Accumulated Intermediate | Implied Function of Gene Product |

|---|---|---|---|

| ubiD / ubiX | E. coli | 3-octaprenyl-4-hydroxybenzoate | Decarboxylation of 3-octaprenyl-4-hydroxybenzoate nih.gov |

| ubiI (yigN) | E. coli | This compound | C5-Hydroxylation of this compound nih.govfrontiersin.org |

| ubiB (yigR) | E. coli | This compound | Initially thought to be the hydroxylase, now considered a potential kinase or regulator frontiersin.org |

Complementation is a technique used to confirm that a specific gene is responsible for a particular phenotype. If introducing a functional copy of a gene into a mutant organism restores the wild-type phenotype, it confirms the gene's function.

This methodology has been pivotal in understanding the roles of ubiD and ubiX. An E. coli strain with a deletion in the ubiX gene (LL1) exhibits very low levels of coenzyme Q and accumulates the precursor 4-hydroxy-3-octaprenyl-benzoate. nih.gov Introducing a plasmid carrying the wild-type E. coli ubiX gene into this mutant restores coenzyme Q biosynthesis. nih.gov Interestingly, expressing the Saccharomyces cerevisiae ortholog, PAD1, also rescues the phenotype, demonstrating a conserved function across different species and identifying PAD1 as a functional ortholog of UbiX. nih.gov

Complementation studies have also shed light on the interaction between different Ubi proteins. A mutant strain (IS16) with a mutation in the ubiG gene, which encodes an O-methyltransferase, shows a deficiency in coenzyme Q. nih.gov This deficiency can be reversed by complementation with either the ubiG gene or, surprisingly, with multiple copies of the ubiX gene, suggesting a functional interaction between the UbiG and UbiX proteins. nih.gov

Interactive Table: Complementation Studies in Ubiquinone Biosynthesis Mutants

| Mutant Strain | Defective Gene | Phenotype | Complementation Gene | Restored Function |

|---|---|---|---|---|

| E. coli LL1 | ubiX | Low Coenzyme Q, accumulation of 4-hydroxy-3-octaprenyl-benzoate | E. coli ubiX | Coenzyme Q biosynthesis nih.gov |

| E. coli LL1 | ubiX | Low Coenzyme Q, accumulation of 4-hydroxy-3-octaprenyl-benzoate | S. cerevisiae PAD1 | Coenzyme Q biosynthesis nih.gov |

Gene Knockouts and Overexpression Strategies

Isotopic Labeling Techniques for Pathway Elucidation

Isotopic labeling is a powerful technique to trace the metabolic fate of molecules through a biochemical pathway. By using precursors containing heavy isotopes (like ¹³C or ¹⁴C), researchers can track how these atoms are incorporated into downstream products.

Historically, radiolabeling was crucial in establishing the precursors of the benzoquinone ring of coenzyme Q. Experiments using 4-hydroxy[U-¹⁴C]benzoate in various organisms demonstrated its efficient incorporation into coenzyme Q. This established 4-hydroxybenzoic acid as a canonical ring precursor for the pathway that leads to the formation of this compound. While these studies often looked at the final coenzyme Q product, they laid the groundwork for understanding the flow of carbons through the entire pathway, including its intermediates.

Metabolic Flux Analysis (MFA) and Flux Balance Analysis (FBA) are computational methods that use isotopic labeling data to quantify the rates (fluxes) of metabolic reactions within a cell. oup.comresearchgate.net These models provide a system-level view of cellular metabolism.

While direct flux measurements for the this compound node are not commonly reported, FBA models of E. coli metabolism include the ubiquinone biosynthetic pathway. researchgate.net These models can predict how genetic or environmental changes will affect the flux through this pathway. For example, a method called metabolite dilution FBA (MD-FBA) accounts for the growth-associated dilution of intermediate metabolites. researchgate.net In standard FBA, pathways leading to intermediates that are not part of the final biomass composition (like the intermediates between this compound and the final ubiquinone) might be incorrectly predicted as inactive. researchgate.net MD-FBA provides a more accurate prediction by considering the demand for these intermediates, offering a more realistic view of the flux towards and away from this compound. researchgate.net Such models are invaluable for metabolic engineering efforts aimed at optimizing the production of specific compounds. oup.com

Use of Radiolabeled Precursors (e.g., 4-hydroxy[U-14C]benzoate)

Enzymatic Assays and Recombinant Protein Studies

To understand the specific biochemical transformations in the this compound pathway, researchers study the individual enzymes responsible for each step. This involves purifying the enzymes and testing their activity in a controlled in vitro environment.

The decarboxylation of 3-octaprenyl-4-hydroxybenzoate to produce this compound is catalyzed by the UbiD/UbiX system. nih.gov Enzymatic assays have been challenging because UbiD requires a unique prenylated flavin mononucleotide (prFMN) cofactor, which is synthesized by UbiX. nih.gov Studies with recombinant proteins have been essential to unravel this relationship. While active holo-Fdc1 (a fungal homolog) is readily obtained, isolating an active holo-UbiD enzyme from E. coli has proven difficult, suggesting complexities in its activation and cofactor binding. nih.gov

The subsequent step, the hydroxylation of this compound, is catalyzed by UbiI. nih.gov Studies on the Ubi protein family, which are often flavin-dependent monooxygenases, can be complicated by the water-insoluble nature of their substrates, such as this compound. nih.gov Researchers have initiated the synthesis of substrate analogs with shorter isoprenoid chains (e.g., farnesyl instead of octaprenyl) to facilitate these in vitro assays. nih.gov Furthermore, evidence suggests that many Ubi enzymes form a large multi-protein complex in the cytosol, which may be crucial for their stability and activity. nih.gov Studying these enzymes as purified recombinant proteins helps to determine their individual catalytic functions, substrate specificities, and cofactor requirements, providing a detailed picture of the biochemistry surrounding this compound.

In Vitro Reconstitution of Biosynthetic Steps

The in vitro reconstitution of the biosynthetic pathway leading to and from this compound has been a cornerstone in understanding its formation and subsequent conversions. This approach involves isolating and purifying the necessary enzymes and substrates to recreate specific steps of the ubiquinone biosynthesis pathway in a controlled test-tube environment.

A pivotal reaction is the decarboxylation of 3-octaprenyl-4-hydroxybenzoate to yield this compound. oup.comnih.govcusabio.com This step is catalyzed by 3-octaprenyl-4-hydroxybenzoate decarboxylase, an enzyme encoded by the ubiD gene. nih.govasm.org Studies have shown that in some bacteria, such as Escherichia coli and Salmonella enterica, another enzyme encoded by the ubiX gene is also involved in this decarboxylation. oup.comnih.gov The successful reconstitution of this step has allowed researchers to confirm the function of these enzymes and study the reaction mechanism in detail. nih.gov

Furthermore, in vitro systems have been instrumental in studying the subsequent hydroxylation of this compound. college-de-france.fr For instance, the conversion of this compound to 2-octaprenyl-6-hydroxyphenol is catalyzed by the FAD-dependent monooxygenase UbiI. college-de-france.frnih.govtandfonline.com By combining purified UbiI with its substrate, this compound, and necessary co-factors like oxygen, researchers can observe this specific transformation, confirming the enzyme's role in the pathway. college-de-france.fr

These reconstitution experiments are often challenging due to the hydrophobic nature of the substrates, which are membrane-associated. college-de-france.fr This necessitates the development of specific assay conditions that mimic the cellular membrane environment to ensure enzyme activity.

Characterization of Enzyme Kinetics and Substrate Specificity

Understanding the kinetics and substrate preferences of the enzymes that produce and consume this compound is crucial for a complete picture of the ubiquinone biosynthetic pathway. Kinetic studies provide quantitative data on reaction rates, substrate affinity (Km), and catalytic efficiency (kcat/Km), while substrate specificity studies reveal the range of molecules an enzyme can act upon.

The enzyme 4-hydroxybenzoate (B8730719) octaprenyltransferase (UbiA), which catalyzes the prenylation of 4-hydroxybenzoate to form the precursor of this compound, has been shown to exhibit a degree of promiscuity. oup.comnih.gov It can utilize various prenyl diphosphates as side-chain precursors, although it has a preference for octaprenyl diphosphate (B83284). nih.gov This lack of absolute specificity has been exploited in metabolic engineering to produce ubiquinone variants.

The decarboxylase UbiD, which produces this compound, has also been a subject of kinetic analysis. osti.gov Studies on homologous enzymes, such as ferulic acid decarboxylase (FDC1) from Saccharomyces cerevisiae, which shares structural similarities with UbiD, have provided insights into the catalytic mechanism. FDC1 has been shown to decarboxylate substrates like ferulic acid and p-coumaric acid with comparable steady-state kinetic parameters. osti.gov

The hydroxylases that act on this compound, such as UbiI, UbiF, and UbiH, are all flavin-dependent monooxygenases. college-de-france.fr Characterizing their kinetics is often complicated by their instability and tendency to aggregate. college-de-france.fr However, studies have revealed that these enzymes exhibit specificity for the position of hydroxylation on the aromatic ring. college-de-france.fruni-halle.de

The following table summarizes key enzymes involved in the metabolism of this compound and their characteristics:

| Enzyme | Gene | Reaction Catalyzed | Substrate(s) | Product(s) | Cofactor(s) |

| 4-hydroxybenzoate octaprenyltransferase | ubiA | Prenylation | 4-hydroxybenzoate, Octaprenyl diphosphate | 3-octaprenyl-4-hydroxybenzoate, Diphosphate | Mg2+ |

| 3-octaprenyl-4-hydroxybenzoate decarboxylase | ubiD | Decarboxylation | 3-octaprenyl-4-hydroxybenzoate | This compound, CO2 | FMN (in related enzymes) |

| 3-octaprenyl-4-hydroxybenzoate decarboxylase | ubiX | Decarboxylation | 3-octaprenyl-4-hydroxybenzoate | This compound, CO2 | FMN |

| This compound hydroxylase | ubiI | C5-Hydroxylation | This compound, O2, NADPH | 2-octaprenyl-6-hydroxyphenol, H2O, NADP+ | FAD |

Spectroscopic and Chromatographic Approaches in Pathway Intermediates Analysis

The identification and quantification of this compound and its related metabolites rely heavily on a combination of powerful spectroscopic and chromatographic techniques. These methods allow for the precise analysis of complex biological mixtures, enabling researchers to trace the flow of molecules through the ubiquinone biosynthetic pathway.

Application of Nuclear Magnetic Resonance (NMR) in Elucidating Metabolic Conversions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel and known metabolites in the ubiquinone pathway. asm.orgasm.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure and connectivity of atoms within a molecule.

In the context of this compound research, NMR has been used to:

Confirm the identity of accumulated intermediates: In mutant strains of E. coli blocked at specific steps in ubiquinone biosynthesis, NMR was crucial in definitively identifying the accumulated compounds as this compound and its precursor, 3-octaprenyl-4-hydroxybenzoic acid. asm.org The 1H NMR spectrum, for example, can reveal the presence of aromatic protons characteristic of the phenol (B47542) ring. nih.gov

Elucidate metabolic conversions: By using isotopically labeled precursors, such as 13C-labeled shikimate, researchers can track the incorporation of these labels into downstream intermediates like 4-hydroxybenzoate. mdpi.com Subsequent analysis of the labeled products by 13C NMR provides direct evidence for the metabolic pathway and the retention of specific atoms during enzymatic reactions. mdpi.com

Characterize novel compounds: When unexpected compounds appear in metabolic profiles, NMR is the gold standard for determining their complete chemical structure. researchgate.net

While powerful, NMR is a relatively insensitive technique, often requiring larger amounts of purified material compared to mass spectrometry.

Utility of Mass Spectrometry (MS) in Tracking Pathway Progress

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is widely used in metabolomics to identify and quantify small molecules, including the intermediates of ubiquinone biosynthesis. asm.orgasm.org

Key applications of MS in the study of this compound include:

Identification of intermediates: The exact mass of a molecule can be determined with high accuracy using high-resolution MS, which allows for the prediction of its elemental composition. nih.govbiorxiv.org For example, the annotation of octaprenylphenol in lipid extracts has been supported by its exact mass. biorxiv.org Tandem MS (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov

Tracking pathway progress: By coupling MS with chromatographic separation techniques like HPLC (LC-MS), researchers can monitor the levels of various intermediates in different genetic backgrounds or under varying growth conditions. biorxiv.orgasm.orgnih.govnih.govnih.gov This allows for the identification of metabolic bottlenecks and the points at which specific enzyme deficiencies block the pathway. For instance, ubiK and ubiJ mutants have been shown to accumulate octaprenylphenol using this approach. nih.gov

Quantification of metabolites: LC-MS/MS can be used for the sensitive and specific quantification of this compound and other pathway components in complex biological samples. nih.govgoogle.com This is essential for understanding the flux through the pathway and the effects of genetic or environmental perturbations.

The high sensitivity of MS makes it particularly suitable for detecting low-abundance intermediates that might be missed by other techniques.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification of Biosynthetic Components

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify components in a mixture. nih.gov In the study of ubiquinone biosynthesis, HPLC is almost always used in conjunction with a detector, such as a UV-Vis spectrophotometer or a mass spectrometer.

The primary roles of HPLC in this compound research are:

Separation of hydrophobic intermediates: The intermediates of ubiquinone biosynthesis, including this compound, are hydrophobic lipids. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is ideally suited for separating these compounds based on their hydrophobicity. asm.orgnih.gov

Quantification of pathway components: When coupled with a UV detector, HPLC can be used to quantify compounds that absorb UV light, such as the aromatic ring of this compound. asm.org By comparing the peak area of a compound in a sample to that of a known standard, its concentration can be determined. This has been used to study the conversion of 4-hydroxybenzoate to ubiquinone and the accumulation of this compound under anaerobic conditions. nih.gov

Purification of intermediates for further analysis: HPLC can be used on a preparative scale to isolate and purify specific intermediates like this compound from complex lipid extracts. nih.gov These purified compounds can then be used for structural elucidation by NMR or in in vitro enzyme assays.

The following table highlights the application of these analytical techniques in the study of this compound:

| Technique | Application | Findings Related to this compound |

| NMR | Structural Elucidation | Confirmed the chemical structure of accumulated this compound in mutant strains. asm.orgasm.org |

| MS | Identification & Quantification | Provided exact mass for identification and used to track its accumulation in various mutants. biorxiv.orgnih.govasm.org |

| HPLC | Separation & Quantification | Separated this compound from other lipid components and quantified its levels. asm.orgnih.govfrontiersin.org |

Structural Biology Approaches to Associated Enzymes and Complexes

Structural biology provides a three-dimensional view of the enzymes and protein complexes involved in the biosynthesis of this compound. Understanding the atomic structure of these macromolecules is crucial for deciphering their catalytic mechanisms, substrate binding, and interactions with other proteins.

X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are the primary techniques used to determine protein structures. For the ubiquinone pathway, obtaining high-quality crystals or cryo-EM reconstructions has been challenging due to the membrane-associated nature and instability of many of the "Ubi" enzymes. college-de-france.fr

Despite these difficulties, significant progress has been made:

Structure of UbiD-like enzymes: While the structure of E. coli UbiD itself is not fully resolved, the crystal structure of a homologous enzyme, ferulic acid decarboxylase (FDC1) from yeast, has been determined. osti.gov This structure reveals a UbiD-like fold and provides insights into the active site, implicating specific amino acid residues in catalysis. osti.gov Structural modeling of other UbiD-like proteins suggests the presence of a binding site for the FMN cofactor, which is essential for decarboxylation. biorxiv.org

Structure of a Ubi monooxygenase: A truncated but soluble form of UbiI, the enzyme that hydroxylates this compound, has been crystallized, and its structure was solved at high resolution. college-de-france.fr The structure shows high similarity to other flavin-dependent monooxygenases, such as p-hydroxybenzoate hydroxylase, providing the first structural glimpse into this class of Ubi enzymes and a framework for understanding their active sites. college-de-france.fr

Evidence for a "Ubi-complex": There is growing evidence that the enzymes of the ubiquinone biosynthetic pathway form a large multi-protein complex, or "metabolon," to facilitate substrate channeling and increase efficiency. college-de-france.fr Genetic and biochemical studies have identified accessory proteins like UbiK and UbiJ that are essential for ubiquinone biosynthesis and form a complex. nih.gov Structural modeling based on sequence homologies suggests that UbiJ may function as a lipid transfer protein, potentially binding intermediates like this compound within the complex. college-de-france.frnih.gov The interaction between human COQ7 (a hydroxylase) and COQ9 (a lipid-binding protein) further supports the model of a multi-subunit complex. nih.gov

These structural studies are paving the way for a deeper understanding of how this compound is synthesized and modified within a highly organized enzymatic machinery.

Future Research Directions and Unresolved Questions

Elucidation of Remaining Unidentified Enzymes and Reaction Mechanisms

A primary focus of future research is the identification and characterization of enzymes for which the corresponding genes remain unknown. nih.gov In eukaryotes, the decarboxylase responsible for converting the precursor into what will become the benzoquinone ring of CoQ has not yet been identified. nih.gov Similarly, the eukaryotic hydroxylase that acts on the C1 position of the ring is also unknown. nih.gov

In prokaryotes, while the aerobic pathway is better understood, the enzymes involved in the anaerobic biosynthesis of ubiquinone are largely unidentified. It is hypothesized that these anaerobic pathways involve novel hydroxylases that function independently of molecular oxygen. The identification and characterization of these enzymes are crucial for a comprehensive understanding of CoQ biosynthesis under diverse environmental conditions.

The precise mechanisms of many known enzymes also warrant further investigation. For instance, while UbiD and UbiX are known to be involved in the decarboxylation of 3-octaprenyl-4-hydroxybenzoate to form 2-octaprenylphenol in E. coli, the exact nature of their interaction and the role of the novel prenylated-FMN cofactor are still being fully elucidated. nih.govnih.gov

Table 1: Key Enzymes in the Biosynthesis and Modification of this compound

| Enzyme | Gene | Organism (Example) | Function |

| 4-hydroxybenzoate (B8730719) octaprenyltransferase | ubiA | Escherichia coli | Catalyzes the prenylation of 4-hydroxybenzoate to form 3-octaprenyl-4-hydroxybenzoate. oup.comnih.gov |

| 3-octaprenyl-4-hydroxybenzoate decarboxylase | ubiD | Escherichia coli | Catalyzes the decarboxylation of 3-octaprenyl-4-hydroxybenzoate to this compound. oup.comebi.ac.uk |

| Isofunctional decarboxylase | ubiX | Escherichia coli | Works in conjunction with UbiD for the decarboxylation step. nih.govoup.com |

| This compound hydroxylase | ubiI | Escherichia coli | Catalyzes the first hydroxylation of this compound. uniprot.orgebi.ac.uk |

| Probable protein kinase | ubiB | Escherichia coli | Thought to be a regulator of UbiI activity. uniprot.org |

| 2-octaprenyl-6-methoxyphenol hydroxylase | ubiH | Escherichia coli | Catalyzes a subsequent hydroxylation step in the pathway. uniprot.org |

Comprehensive Understanding of Regulatory Networks and Environmental Adaptations

The regulation of CoQ biosynthesis is multifaceted, involving transcriptional control, the assembly of multi-enzyme complexes, and post-translational modifications. nih.gov In yeast, the expression of some COQ genes is upregulated in response to changes in carbon source and oxidative stress. nih.gov A key regulatory point appears to be the phosphorylation state of Coq7p, which controls a late step in the pathway. portlandpress.comcaldic.com However, the specific kinases and phosphatases involved, and how their activities are linked to the metabolic state of the cell, remain a significant challenge to uncover. portlandpress.com

Furthermore, how organisms adapt their CoQ biosynthesis in response to varying environmental conditions, such as different oxygen tensions, is not fully understood. E. coli, for example, can synthesize ubiquinone in both aerobic and anaerobic conditions, but the anaerobic pathway and its regulation are poorly characterized. Understanding these adaptive mechanisms is crucial, as CoQ biosynthesis is essential for energy production in diverse environments.

Exploration of Potential Broader Biological Functions and Interactions

While the primary role of this compound is as an intermediate in CoQ biosynthesis, there are hints of broader biological functions. ontosight.ai In Salmonella typhimurium, this compound has been implicated in the process of flagellation. oup.com Additionally, some studies suggest that this compound may be required for later enzymatic steps in CoQ biosynthesis, including the O-methylation steps catalyzed by UbiG. nih.gov

Engineering Microbial Systems for Enhanced Biosynthesis and Derivative Production

The microbial production of CoQ10 has significant commercial applications in the pharmaceutical and cosmetic industries. nih.gov However, current production yields are often limited by bottlenecks in the biosynthetic pathway. nih.govthe-microbiologist.com A deeper understanding of the enzymes and regulatory mechanisms involved in the synthesis of this compound and its subsequent conversion to CoQ10 is essential for the rational metabolic engineering of microbial production strains. d-nb.inforesearchgate.net

Strategies for enhancing production include the overexpression of key enzymes, the elimination of competing metabolic pathways, and the optimization of fermentation conditions. d-nb.inforesearchgate.net For example, engineering E. coli, which naturally produces CoQ8, to produce the more commercially valuable CoQ10 has been a focus of research. nih.gov This involves replacing the native octaprenyl diphosphate (B83284) synthase with a decaprenyl diphosphate synthase. nih.gov Further fine-tuning of the expression of genes in the ubiquinone modification pathway can lead to significantly increased titers. d-nb.info

Structural and Dynamic Characterization of the Ubiquinone Synthome

A complete understanding of the CoQ biosynthetic pathway requires detailed structural and dynamic information about the individual enzymes and the multi-enzyme complex they form. Obtaining high-resolution structures of the "ubiquinone synthome" is a major goal. college-de-france.fr This will provide insights into how the insoluble lipid intermediates, such as this compound, are channeled between active sites and how the activities of the different enzymes are coordinated. college-de-france.fr

Challenges in this area include the membrane-associated nature of many of the enzymes and the insolubility of their substrates, which can impede in vitro activity assays and structural studies. college-de-france.fr Overcoming these challenges will likely require a combination of advanced biochemical, biophysical, and computational modeling techniques.

常见问题

Q. How should researchers present conflicting enzymatic activity data for this compound biosynthesis?

Q. What metadata is essential for replicating this compound synthesis protocols?

- Required Details : Precise substrate ratios (e.g., 4-hydroxybenzoate:octaprenyl diphosphate), reaction temperature (±0.5°C), and enzyme batch numbers. Provide chromatographic gradients and MS instrument settings .

Advanced Analytical Techniques

Q. Can cryo-EM resolve the structural dynamics of this compound-binding enzymes?

- Feasibility : Cryo-electron microscopy (cryo-EM) at ≤3 Å resolution can capture conformational changes in UbiD/UbiX complexes during catalysis. Use grid freezing with this compound soaked crystals .

- Limitations : Low solubility of this compound may require lipid nanodiscs to mimic membrane environments .

Q. Q. How does isotopic labeling (e.g., ) enhance flux analysis of this compound in metabolic pathways?

- Application : Feed -glucose to bacterial cultures and track isotopic enrichment via LC-MS/MS. Use metabolic flux analysis (MFA) software (e.g., INCA) to model precursor contributions .

Cross-Disciplinary Applications

Q. What role does this compound play in synthetic biology for engineering isoprenoid pathways?

- Design : Heterologous expression of ubi genes in S. cerevisiae enables modular production. Optimize prenyl chain length by swapping ispA (geranyltransferase) with hepP (heptaprenyl synthase) .

- Challenges : Balance flux between endogenous and engineered pathways using dynamic regulation (e.g., CRISPRi) .

Q. How can this compound derivatives be screened for novel bioactivities using high-throughput platforms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。